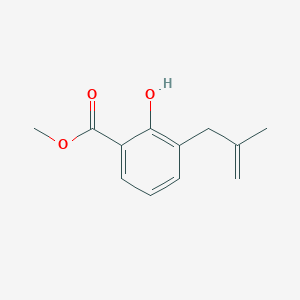

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate

Description

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate is a substituted benzoate ester characterized by a hydroxyl group at the 2-position and a 2-methylprop-2-en-1-yl (prenyl) substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and a CAS registry number of 92847-95-5 . The compound’s structure combines a polar hydroxyl group with a hydrophobic prenyl moiety, conferring unique physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-(2-methylprop-2-enyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)7-9-5-4-6-10(11(9)13)12(14)15-3/h4-6,13H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIGRPFWKHSHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C(=CC=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563453 | |

| Record name | Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92847-95-5 | |

| Record name | Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of Prenylated Salicylic Acid Derivatives

A classical approach involves the esterification of prenylated salicylic acid precursors. For example, 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid can be methylated using methanol under acidic conditions.

Procedure :

- Prenylation of salicylic acid :

- Methyl ester formation :

Limitations :

- Low regioselectivity during prenylation may lead to byproducts.

- Acidic conditions risk hydrolysis of the prenyl group.

Michael Addition-Intramolecular Aldol Condensation Route

A convergent synthesis method, adapted from a patent (CN103102264B), employs acrylate and acetoacetate precursors.

Procedure :

- Michael addition :

- Acrylate compound (1) reacts with acetoacetate (2) under alkaline conditions (K₂CO₃, DMF) to form intermediate (3).

- Intramolecular Aldol condensation :

- Intermediate (3) undergoes cyclization to yield 1,3-cyclohexanedione (4).

- Oxidative aromatization :

- Compound (4) is treated with MnO₂ in acetic acid to form 2,4-dihydroxybenzoic acid ester (5).

- Selective methylation and prenylation :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael addition | K₂CO₃, DMF, 50°C, 4h | 78 |

| Aldol condensation | H₂SO₄, CH₃CN, reflux, 2h | 65 |

| Oxidative aromatization | MnO₂, AcOH, 80°C, 3h | 70 |

| Prenylation | CuBr·DMS, prenyl bromide, THF | 62 |

Advantages :

- High regiocontrol due to stepwise functionalization.

- Scalable for bulk production.

Recent advances in cross-coupling chemistry enable direct introduction of the prenyl group via palladium-catalyzed reactions.

Procedure :

- Borylation of methyl 2-hydroxybenzoate :

- Methyl 2-hydroxybenzoate is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to install a boronate ester at the 3-position.

- Prenyl coupling :

Key Data :

Advantages :

- Mild conditions and high functional group tolerance.

- Compatible with sensitive ester groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct esterification | 75 | 90 | Moderate | High |

| Michael-Aldol route | 62 | 85 | High | Moderate |

| Suzuki–Miyaura | 70 | 95 | Low | Low |

Experimental Optimization and Troubleshooting

Prenylation Side Reactions

Ester Hydrolysis

- Issue : Degradation of methyl ester under basic conditions.

- Solution : Employ anhydrous solvents and potassium trimethylsilanolate (TMSOK) as a mild base.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or ether derivatives .

Scientific Research Applications

Polymer Chemistry

The compound's methacrylate functionality makes it suitable for polymerization processes. It can be utilized as a monomer in the synthesis of polymers and copolymers, contributing to materials with tailored properties for specific applications, such as coatings and adhesives. The ability to modify its structure allows for the development of materials with enhanced mechanical and thermal properties.

Biological Applications

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate exhibits potential as a non-ionic organic buffering agent , particularly in cell culture applications where maintaining a stable pH is crucial . This property is vital in biological research, especially in studies involving enzyme activity and cellular processes that require specific pH conditions.

Case Study 1: Buffering Agent in Cell Cultures

In a study examining various buffering agents for cell cultures, this compound was evaluated for its effectiveness in maintaining pH stability within the range of 6 to 8.5. The results indicated that this compound could serve as an effective buffering agent, comparable to commonly used buffers like MOPS .

Case Study 2: Polymer Synthesis

Research into the polymerization of this compound demonstrated its utility as a monomer in creating cross-linked polymer networks. The synthesized polymers exhibited enhanced mechanical properties suitable for industrial applications, including coatings that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with cellular targets and pathways related to inflammation or microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives

Key Comparative Analysis

Functional Group Influence on Reactivity The hydroxyl group in this compound enhances hydrogen-bonding interactions, which may improve solubility in polar solvents compared to its ether analog (CAS 1820711-62-3) . This property is critical in biological systems or catalysis, where H-bonding can influence binding affinity or reaction rates. In contrast, the propargyl alcohol substituent in Methyl 2-(3-hydroxyprop-1-ynyl)benzoate (CAS 103606-72-0) offers a reactive alkyne group, enabling applications in click chemistry or metal-catalyzed cross-coupling reactions .

Structural Isomerism and Physicochemical Properties

- This compound and its ether analog (CAS 1820711-62-3) share identical molecular formulas (C₁₂H₁₄O₃ ) but differ in substituent placement (hydroxyl vs. ether). This isomerism significantly alters polarity: the hydroxyl derivative is more hydrophilic, while the ether variant is more lipophilic, impacting solubility and partitioning behavior .

The prenyl and propargyl substituents in the analogs may modify toxicity profiles due to increased reactivity or metabolic pathways.

Such groups facilitate regioselective bond activation in organic synthesis .

Biological Activity

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate, known by its CAS number 92847-95-5, is an organic compound characterized by a hydroxyl group and a methacrylate moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of approximately 206.24 g/mol. This compound belongs to the class of benzoate esters and has garnered interest for its potential applications in pharmaceuticals and materials science due to its unique structural properties.

Chemical Structure and Properties

The compound's structure allows for versatile chemical behavior, particularly in polymerization reactions and as a buffering agent in biological applications. The following table summarizes key information about the compound:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 92847-95-5 |

| Appearance | Liquid |

Biological Activity

The biological activity of this compound has been explored in various studies, although specific data remains limited. Notably, its potential as a non-ionic organic buffering agent has been highlighted, particularly in cell culture applications where pH stability is crucial.

Antimicrobial Properties

Compounds with structural similarities often exhibit antimicrobial properties. While direct studies on this specific compound are sparse, related benzoate esters have shown efficacy against various pathogens. For instance, research on similar compounds indicates that they can inhibit biofilm formation in Candida albicans, a common fungal pathogen .

Case Studies and Research Findings

- Antifungal Activity : A study conducted on inhibitors of Candida albicans biofilm formation utilized a library of small molecules, revealing that certain structural analogs effectively inhibited biofilm development at concentrations as low as 5 μM . Although this compound was not directly tested, its structural characteristics suggest potential antifungal activity.

- Polymeric Applications : Research indicates that polymers derived from methacrylate compounds can demonstrate intrinsic antimicrobial activity. These polymers interact with bacterial membranes, leading to increased permeability and cell lysis . Given the methacrylate component of this compound, further investigation into its polymeric forms could yield significant insights into its antimicrobial potential.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that affect yield and purity. Its applications extend beyond biological contexts into materials science, where it may serve as a precursor for polymer production or as an additive to enhance material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A typical approach involves esterification or alkylation of benzoic acid derivatives. For example, solvent-free reductive amination reactions (using hydrazine hydrate) under reflux in absolute alcohol for 4 hours can yield structurally related methyl benzoate derivatives. Monitoring via TLC (e.g., Chloroform:Methanol, 7:3 ratio) ensures reaction completion . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate), solvent choice, and temperature control.

Q. How is the structural characterization of this compound typically performed, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for elucidating the core structure and substituents. For example, Aspergillus versicolor-derived benzoate derivatives were characterized using H/C NMR and high-resolution MS to confirm hydroxyl and prenyl groups . X-ray crystallography (via programs like SHELX or WinGX ) resolves stereochemistry and crystallographic packing, though it requires high-purity crystals.

Q. What natural sources or biological systems have been reported to produce structurally related benzoate derivatives?

- Methodological Answer : Endophytic fungi, such as Aspergillus versicolor, synthesize methyl benzoate derivatives via secondary metabolism. Ethanol extracts of fungal cultures are fractionated and purified using column chromatography (silica gel or Sephadex), followed by spectroscopic validation . Plant systems like Hedychium coronarium utilize benzoic acid and S-adenosyl methionine (SAM) in enzymatic pathways catalyzed by benzoic acid carboxyl methyltransferases (e.g., HcBSMT2) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or MS fragmentation) be resolved during structural elucidation?

- Methodological Answer : Ambiguities arise from overlapping signals or isomerism. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.

- Computational modeling (DFT or molecular mechanics) to predict NMR chemical shifts.

- X-ray crystallography for definitive stereochemical assignment, leveraging software like SHELXL or ORTEP for visualization .

- High-resolution MS/MS to distinguish isobaric fragments.

Q. What kinetic parameters govern the enzymatic synthesis of methyl benzoate derivatives, and how can they be optimized?

- Methodological Answer : Enzymes like HcBSMT2 exhibit substrate specificity for benzoic acid (Km = 16.6 µM), with catalytic efficiency (kcat/Km) dependent on pH and cofactor availability (e.g., Mg) . Optimization strategies:

| Parameter | HcBSMT1 | HcBSMT2 |

|---|---|---|

| Km (BA) | 276 µM | 16.6 µM |

| Substrate | Salicylic acid | Benzoic acid |

- Directed evolution or site-directed mutagenesis to enhance enzyme stability.

- Substrate feeding (e.g., benzoic acid supplementation in H. coronarium) increases product yield .

Q. How do reaction mechanisms differ between chemical and enzymatic synthesis of prenylated benzoates, and what side-reactions are prevalent?

- Methodological Answer :

- Chemical synthesis : Electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) may lead to regioisomers if the hydroxyl group’s directing effects are not controlled. Competing ester hydrolysis under acidic/basic conditions requires anhydrous environments .

- Enzymatic synthesis : Prenyltransferases (e.g., fungal dimethylallyltransferases) exhibit regiospecificity but may produce minor derivatives due to promiscuous active sites .

- Side-reactions : Oxidation of the allyl group or decarboxylation under high heat.

Q. What computational tools are recommended for predicting the physicochemical properties or bioactivity of this compound?

- Methodological Answer :

- LogP and solubility : Use ChemAxon or ADMET Predictor for partition coefficient estimation.

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in plant scent biosynthesis ).

- Quantum mechanics : Gaussian or ORCA for optimizing molecular geometry and calculating spectroscopic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzoate derivatives?

- Methodological Answer : Variability often stems from:

- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., unreacted starting materials).

- Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling up.

- Catalyst efficiency : Compare homogeneous (e.g., DMAP) vs. heterogeneous catalysts (e.g., immobilized lipases).

- Documentation : Adhere to MIChI standards for reporting reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.